This compound is a quaternary ammonium alkaloid identified as the most abundant active component in Corydalis yanhusuo W. T. Wang (Rhizoma Corydalis) [1] [2].
Standardized extraction and analytical methods are critical for reproducible research and product development.
Table 1: Alkaloid Composition in Corydalis Rhizoma Extract
| Alkaloid Name | Class | Relative Abundance | Notes |
|---|---|---|---|
| This compound (DHC) | Quaternary Ammonium | >50% of total alkaloids | Primary active component [1] [3] |
| Corydaline | Tertiary Amine (DHC analog) | High | Analogue of DHC [2] |
| Corydalmine | Tertiary Amine | Present | Analgesic activity [1] |
| Tetrahydropalmatine | Tertiary Amine | Present | Analgesic activity [2] |
| Palmatine | Quaternary Ammonium | Present | Spectrum-effect relationship to anti-inflammatory activity [1] |
| Berberine | Quaternary Ammonium | Present | Spectrum-effect relationship to anti-inflammatory activity [1] |
| Coptisine | Quaternary Ammonium | Present | Spectrum-effect relationship to anti-inflammatory activity [1] |
Extraction Protocol A standard reflux extraction method is detailed below [3]:
HPLC Analysis for Quality Control For qualitative and quantitative analysis of DHC and other alkaloids [3]:
This compound exhibits diverse pharmacological effects through multi-target mechanisms, which are prime candidates for drug development.
Table 2: Documented Pharmacological Activities of this compound
| Pharmacological Activity | In Vivo/In Vitro Model | Key Findings / Proposed Mechanism |
|---|---|---|
| Anti-inflammatory | LPS-treated macrophages [1] [3] | Inhibits TNF-α, IL-6 release; suppresses NF-κB pathway; promotes IκBα expression. |
| Analgesic (Nociceptive, Neuropathic, Bone Cancer Pain) | Mouse models (acetic acid writhing, formalin test, CCI, bone cancer) [4] | Attenuates pain; modulates microglial polarization (M1/M2) in spinal cord; potential opioid system involvement. |
| Anti-atherosclerotic | Apoe−/− mice, rat VSMCs [5] | Upregulates Spta1; maintains VSMC contractile phenotype; inhibits proliferation/migration. |
| Anti-fibrotic (Pulmonary Fibrosis) | Bleomycin-induced mouse model, human lung slices [6] | Suppresses fibroblast activation via endoplasmic reticulum stress-dependent inhibition of TGF-β/SMAD pathway. |
| Anti-platelet Aggregation | Rabbit platelets [7] | Dose-dependently inhibits aggregation induced by ADP, thrombin, arachidonic acid. Potential targets include P2Y1/P2Y12 receptors. |
| Antibacterial | Listeria monocytogenes [8] | Disrupts cell membrane; suppresses cell wall synthesis and carbohydrate metabolism (MIC: 1 mg/mL, MBC: 2 mg/mL). |
The anti-inflammatory mechanism of DHC in macrophages can be visualized as the following pathway:
Figure 1: DHC inhibits inflammation by blocking NF-κB activation and cytokine production in macrophages [1] [3].
Here are detailed methodologies for critical experiments evaluating DHC's anti-inflammatory and analgesic properties.
This protocol is used to evaluate the anti-inflammatory efficacy of DHC in cell culture [3].
Cell Culture:
Cell Treatment:
Analysis of Anti-inflammatory Effects:
This general workflow is applied in rodent models to assess DHC's pain-relieving effects [4].
Animal Models:
Drug Administration:
Pain Behavior Assessment:
Tissue Collection and Analysis:
This compound, as the principal alkaloid of Corydalis yanhusuo, presents a compelling multi-target therapeutic profile supported by robust evidence for its anti-inflammatory, analgesic, and anti-fibrotic effects.
Key strengths for its development potential include its multi-targeting mechanisms that may lead to enhanced efficacy and lower resistance, effects on multiple pain types which is valuable for complex pain conditions, and activity against chronic disease processes like fibrosis and atherosclerosis.
Future work should prioritize ADME and toxicology profiling, exploring formulation strategies like transdermal delivery [9] to overcome oral absorption limitations, and conducting rigorous preclinical and clinical trials to validate efficacy and safety in humans.
Dehydrocorydaline (DHC) is a biologically active alkaloid compound isolated from the traditional Chinese medicinal herb Corydalis yanhusuo (Y.H. Chou & Chun C. Hsu) W.T. Wang ex Z.Y. Su & C.Y. Wu (Papaveraceae). This compound has garnered significant research interest due to its demonstrated cardioprotective properties and potential therapeutic applications in cardiovascular diseases. DHC has historically been utilized for its analgesic effects in treating various conditions, including cramping pain, abdominal pain, and injury-related pain [1] [2]. Emerging evidence indicates that DHC exhibits protective and pain-relieving effects on coronary heart disease, though the precise molecular mechanisms remained incompletely understood until recently [1].
The FoxO (Forkhead box O) signaling pathway represents a crucial regulatory network in cellular physiology, governing fundamental processes including apoptosis, cell-cycle control, glucose metabolism, oxidative stress resistance, and longevity [3]. FoxO transcription factors function as pivotal regulators of gene expression in response to various cellular stimuli and stresses. A central regulatory mechanism of FoxO proteins involves phosphorylation by the serine-threonine kinase Akt/protein kinase B (Akt/PKB), downstream of phosphatidylinositol 3-kinase (PI3K), in response to insulin or several growth factors [3]. Phosphorylation at three conserved residues results in the export of FoxO proteins from the nucleus to the cytoplasm, thereby decreasing expression of FoxO target genes.
Recent advances in multidisciplinary research approaches have elucidated the specific molecular interactions between DHC and the FoxO signaling pathway, providing mechanistic insights into its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury (MIRI) [1]. This technical guide comprehensively examines the mechanism of DHC action through the FoxO signaling pathway, incorporating recent multimodal research findings, experimental validations, and therapeutic implications for researchers, scientists, and drug development professionals working in cardiovascular pharmacology.
The FoxO signaling pathway represents an evolutionarily conserved regulatory system that integrates external stimuli with fundamental cellular processes. The mammalian FoxO transcription factor family comprises four main members: FoxO1, FoxO3, FoxO4, and FoxO6, each exhibiting distinct tissue distribution patterns and functional specializations [4]. FoxO1 mRNA is highly expressed in adipose tissue, FoxO3 mRNA is most abundant in the brain, and FoxO4 mRNA is predominantly found in cardiac tissue [4]. This tissue-specific distribution underlies the diverse physiological functions of FoxO transcription factors across different organ systems.
FoxO transcription factors are subject to complex multilayer regulation that determines their subcellular localization, DNA-binding affinity, and transcriptional activity:
Phosphorylation Regulation: Multiple kinases phosphorylate FoxO proteins at specific residues, influencing their nucleocytoplasmic shuttling. The PI3K/Akt pathway serves as the primary inhibitory mechanism, with Akt-mediated phosphorylation promoting FoxO binding to 14-3-3 proteins and subsequent nuclear export [4]. In contrast, stress-activated kinases including JNK (c-Jun N-terminal kinase) and MST1 (Mammalian Ste20-like kinase) phosphorylate FoxOs under oxidative stress conditions, promoting nuclear retention and transcriptional activation [4].
Post-Translational Modifications: Beyond phosphorylation, FoxO proteins undergo acetylation, ubiquitination, and methylation, which fine-tune their transcriptional activity and protein stability [3]. Acetylation of FoxO proteins by histone acetyltransferases such as p300/CBP generally enhances their transcriptional activity, while deacetylation by sirtuins (including SIRT1) creates a complex regulatory dynamic that varies by cellular context and FoxO family member.
Protein-Protein Interactions: FoxO transcription factors interact with various co-regulators and transcription factors that modulate their target gene specificity and transcriptional output. These interactions enable FoxOs to integrate signals from multiple pathways and generate appropriate transcriptional responses to diverse cellular conditions [3].
Table 1: FoxO Transcription Factor Family Members and Their Characteristics
| FoxO Member | Primary Tissues | Chromosomal Location | Key Functions | Regulatory Kinases |
|---|---|---|---|---|
| FoxO1 (FKHR) | Adipose tissue, liver | 13q14.1 | Glucose metabolism, adipogenesis | Akt, SGK, IKK |
| FoxO3 (FKHRL1) | Brain, ovary | 6q21 | Oxidative stress resistance, longevity | Akt, MST1, JNK |
| FoxO4 (AFX) | Heart, muscle | Xq13.1 | Cell cycle arrest, stress resistance | Akt, JNK |
| FoxO6 | Brain, nervous system | 1p34.1 | Neural development, glucose metabolism | Akt (partial regulation) |
The following diagram illustrates the core components and regulatory relationships within the FoxO signaling pathway, particularly highlighting its relevance to myocardial ischemia-reperfusion injury:
Figure 1: FoxO Signaling Pathway Regulation in Myocardial Ischemia-Reperfusion Injury. This diagram illustrates the core FoxO signaling pathway, highlighting how this compound (DHC) interacts with this pathway to potentially ameliorate myocardial injury. The pathway shows key regulatory nodes including PI3K/Akt, AMPK/SIRT1, and the nuclear-cytoplasmic shuttling of FoxO transcription factors that control expression of target genes involved in apoptosis, cell cycle regulation, and antioxidant defense.
A comprehensive multimodal study employing network pharmacology, molecular docking, and experimental validation approaches has been conducted to elucidate the mechanism of DHC action on myocardial ischemia-reperfusion injury through the FoxO signaling pathway [1]. The initial network pharmacology analysis identified potential protein targets of DHC and their overlap with known MIRI-associated targets:
Target Identification: Researchers retrieved DHC and MIRI targets from various specialized databases, followed by Venny analysis to identify common targets. This approach identified 120 common targets from 121 DHC targets and 23,354 MIRI targets, highlighting the multi-target nature of DHC action and its potential relevance to MIRI pathology [1].
Pathway Enrichment Analysis: Bioinformatics analysis of the common targets revealed significant enrichment in the FoxO signaling pathway, among other pathways, suggesting this pathway as a primary mechanism through which DHC exerts its cardioprotective effects [1].
Molecular docking studies provided insights into the potential direct interactions between DHC and key regulatory proteins within the FoxO signaling network:
High-Affinity Interactions: DHC exhibited particularly strong binding affinity (<-7 kcal/mol) for several crucial regulatory proteins, including CCND1 (Cyclin D1), CDK2 (Cyclin-Dependent Kinase 2), and MDM2 (Mouse Double Minute 2) [1]. These proteins play significant roles in cell cycle regulation and apoptosis, processes intimately connected to FoxO transcriptional activity.
Validation Techniques: The potential binding affinities predicted by molecular docking were further validated using microscale thermophoresis (MST), a modern biophysical technique that measures binding interactions between molecules by detecting changes in their movement in response to temperature gradients [1].
Table 2: Molecular Docking Results for this compound with FoxO Signaling Components
| Target Protein | Binding Affinity (kcal/mol) | Biological Function | Role in FoxO Signaling |
|---|---|---|---|
| CCND1 (Cyclin D1) | < -7.0 | Cell cycle progression | FoxO regulates CCND1 expression; connection to cell cycle arrest |
| CDK2 (Cyclin-Dependent Kinase 2) | < -7.0 | Cell cycle control | FoxO transcriptionally regulates CDK inhibitors |
| MDM2 | < -7.0 | p53 regulation, protein ubiquitination | Indirect FoxO regulation through protein stability control |
| Additional FoxO pathway components | -5.0 to -7.0 | Various signaling functions | Multiple points of pathway modulation |
The cardioprotective effects of DHC observed in computational analyses were rigorously validated using a well-established in vivo mouse model of myocardial ischemia-reperfusion injury:
Animal Model Establishment: Researchers created an MIRI model by surgically ligating the left anterior descending coronary artery in C57BL/6N mice, a standard approach for simulating ischemic heart injury followed by reperfusion [1]. The experimental design included three groups: sham-operated control group, MIRI model group, and DHC treatment group (receiving 5 mg/kg DHC via intraperitoneal injection).
Cardiac Function Assessment: DHC treatment demonstrated significant functional improvement in cardiac parameters, as evidenced by attenuated decreases in left ventricular ejection fraction and fractional shortening [1]. These echocardiographic parameters are key clinical indicators of cardiac contractile function and overall pump performance.
Infarct Size and Biomarker Analysis: DHC administration resulted in significantly reduced infarct sizes compared to untreated MIRI controls, along with decreased levels of cardiac damage biomarkers including cardiac troponin I (cTnI) and lactate dehydrogenase (LDH) [1]. These findings provide direct evidence of DHC's protective effects against irreversible myocardial damage during ischemia-reperfusion events.
Table 3: In Vivo Effects of DHC on Myocardial Ischemia-Reperfusion Injury Parameters
| Parameter | Sham Group | MIRI Group | DHC Treatment Group | Measurement Method |
|---|---|---|---|---|
| Left Ventricular Ejection Fraction (%) | Normal | Significant decrease | Attenuated decrease | Echocardiography |
| Fractional Shortening (%) | Normal | Significant decrease | Attenuated decrease | Echocardiography |
| Infarct Size | Minimal | Extensive | Significantly reduced | TTC staining, histology |
| cTnI Levels | Baseline | Elevated | Significantly reduced | Immunoassay |
| LDH Levels | Baseline | Elevated | Significantly reduced | Enzymatic assay |
| Apoptotic Cells | Few | Numerous | Significantly reduced | TUNEL staining |
Complementary in vitro experiments using H9c2 cardiomyoblast cells provided mechanistic insights at the cellular level:
Hypoxia/Reoxygenation Model: H9c2 cells were incubated with DHC and subjected to hypoxia/reoxygenation (H/R) conditions, simulating ischemia-reperfusion injury in a controlled cellular environment [1]. This experimental approach allows for precise manipulation of treatment conditions and detailed analysis of cellular responses.
Apoptosis Assessment: TUNEL staining demonstrated that DHC significantly alleviated apoptosis in the H/R model, indicating a potent anti-apoptotic effect that contributes to its cardioprotective properties [1].
Oxidative Stress Measurements: DHC treatment reduced the production of reactive oxygen species (ROS) and attenuated mitochondrial membrane potential (ΔΨm) disruption as measured by JC-1 staining [1]. These findings suggest that DHC preserves mitochondrial integrity and function during oxidative stress conditions.
Western blot analyses provided detailed insights into the molecular mechanisms underlying DHC-mediated cardioprotection:
Regulation of Apoptotic Proteins: DHC treatment resulted in downregulation of pro-apoptotic proteins including Bcl-2, Bid, cleaved-caspase 3, and cleaved-caspase 9, while upregulating the expression of Bax and CCND1 via the FoxO signaling pathway [1]. This shift in the balance of apoptotic regulators favors cell survival under stress conditions.
FoxO Pathway Modulation: DHC promoted the phosphorylation of FOXO1A and MDM2, key regulatory events in the FoxO signaling cascade that influence FoxO transcriptional activity and target gene expression [1]. Additionally, DHC affected cleaved-caspase 8 levels, indicating potential involvement of extrinsic apoptosis pathways.
The FoxO transcription factors function as master regulators of apoptotic processes in cardiomyocytes through several interconnected mechanisms:
Death Receptor Ligands: FoxO proteins directly regulate the expression of death receptor ligands such as Fas ligand and TNF apoptosis ligand, which initiate extrinsic apoptosis pathways [4]. By modulating the expression of these ligands, FoxOs can determine cellular susceptibility to extrinsic apoptotic signals.
Bcl-2 Family Regulation: FoxO transcription factors control the expression of several Bcl-2 protein family members that regulate intrinsic apoptosis pathways, including Bim, Bcl-XL, and bNIP3 [4]. These proteins govern mitochondrial outer membrane permeabilization, a critical step in the commitment to apoptosis.
Comprehensive Apoptosis Network: Through simultaneous regulation of multiple apoptosis-related genes, FoxOs establish a coordinated apoptotic response that integrates various cellular stresses and damage signals. DHC appears to modulate this network to favor cell survival under ischemia-reperfusion conditions.
DHC's effects on FoxO signaling must be understood within the broader context of the AMPK-SIRT1-FOXO regulatory axis, a crucial pathway in cellular stress response:
AMPK Activation: Under conditions of oxidative stress, intracellular energy levels shift, leading to an increase in the AMP/ATP ratio that activates AMPK (AMP-activated protein kinase) [5] [6]. AMPK serves as a central cellular energy sensor and regulates multiple downstream pathways, including FoxO signaling.
SIRT1 Modulation: Activated AMPK stimulates SIRT1 (sirtuin 1), a NAD+-dependent deacetylase that plays a significant role in the oxidative stress response [5] [6]. SIRT1 deacetylates FoxO transcription factors, enhancing their transcriptional activity and promoting expression of target genes involved in stress resistance.
Coordinated Cellular Defense: The AMPK-SIRT1-FOXO pathway represents a integrated defense system that enhances mitochondrial function, reduces mitochondrial damage, and mitigates oxidative stress-induced cellular injury [5] [6]. DHC likely interacts with this coordinated system to enhance cellular resilience to ischemia-reperfusion injury.
DHC's modulation of FoxO signaling significantly influences the cellular oxidative stress balance through several key mechanisms:
Antioxidant Gene Expression: FoxO transcription factors directly regulate the expression of major antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT) [5] [6]. These enzymes constitute the primary enzymatic defense system against reactive oxygen species.
Mitochondrial Protection: Through regulation of mitochondrial genes and quality control processes, FoxO signaling helps maintain mitochondrial functional integrity during stress conditions, reducing electron leakage and subsequent ROS production [5].
Cross-Pathway Integration: FoxO transcription factors integrate signals from multiple stress-response pathways, including IRS/PI3K/Akt, Ras-MEK-ERK, IKK, and AMPK pathways, allowing coordinated cellular responses to diverse stress conditions [4]. DHC appears to modulate this integrative function to promote cardioprotection.
Beyond myocardial ischemia-reperfusion injury, DHC shows promise for addressing multiple cardiovascular pathologies through FoxO pathway modulation:
Atherosclerosis Management: DHC has demonstrated significant antiatherosclerotic effects in apolipoprotein E-deficient (ApoE−/−) mice, not only inhibiting atherosclerosis development but also improving aortic compliance and increasing plaque stability [2]. These beneficial effects appear mediated through inhibition of macrophage inflammation, likely via targeting p65- and ERK1/2-mediated pathways [2].
Vascular Inflammation Control: In atherosclerosis models, DHC dramatically decreased levels of proinflammatory gene clusters and significantly downregulated interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner [2]. This anti-inflammatory activity complements its direct cardioprotective effects through FoxO signaling.
Coronary Function: DHC has demonstrated antispasmodic effects on coronary arteries, suggesting potential applications in managing coronary heart disease and related conditions characterized by coronary vasoconstriction [2].
For researchers seeking to investigate DHC effects on FoxO signaling, several key experimental approaches have proven effective:
In Vivo MIRI Model: The established protocol involves surgical ligation of the left anterior descending coronary artery in C57BL/6N mice, with DHC administered via intraperitoneal injection at 5 mg/kg dosage [1]. Functional assessment should include echocardiography for left ventricular ejection fraction and fractional shortening, complemented by infarct size measurement using TTC or Evans blue staining.
In Vitro Hypoxia/Reoxygenation: H9c2 cardiomyoblast cells can be subjected to hypoxic conditions (typically 1-3% O₂) for 2-4 hours followed by reoxygenation under normoxic conditions for 4-24 hours, with DHC treatment administered before, during, or after the hypoxic period depending on the specific experimental question [1].
Molecular Assessment: Key analytical techniques include Western blotting for FoxO pathway components (FOXO1, FOXO3a, phosphorylated forms), apoptotic regulators (Bcl-2 family, caspases), and oxidative stress markers; immunofluorescence for FoxO subcellular localization; TUNEL staining for apoptosis quantification; and JC-1 staining for mitochondrial membrane potential assessment [1].
From a pharmaceutical development perspective, several aspects of DHC warrant particular attention:
Therapeutic Window: Current animal studies have utilized a 5 mg/kg dosage via intraperitoneal injection with demonstrated efficacy and no reported toxicity [1] [2]. Further dose-response studies would help establish the optimal therapeutic window and safety profile.
Multi-Target Profile: The network pharmacology identification of 120 common targets between DHC and MIRI suggests a pleiotropic mechanism of action [1]. This multi-target approach may offer therapeutic advantages for complex pathologies like MIRI but presents challenges for precise mechanism elucidation.
Natural Product Advantages: As a natural product derivative, DHC may offer favorable toxicity and metabolism profiles compared to completely synthetic compounds, potentially accelerating translational development.
The comprehensive investigation of DHC's effects on FoxO signaling represents a compelling example of integrative pharmacological research, combining network pharmacology, molecular docking, and experimental validation to elucidate mechanism of action. The accumulated evidence strongly supports that DHC attenuates myocardial ischemia-reperfusion injury primarily through modulation of the FoxO signaling pathway, resulting in inhibited apoptosis, reduced oxidative stress, and improved mitochondrial function.
Future research directions should include detailed pharmacokinetic studies to understand DHC absorption, distribution, metabolism, and excretion properties; structural optimization to potentially enhance potency and selectivity; investigation of potential synergistic combinations with existing cardiovascular agents; and expansion of therapeutic application studies to other cardiovascular conditions where FoxO signaling plays important roles. Additionally, the interrelationship between FoxO signaling and other cardioprotective pathways modulated by DHC warrants further exploration to fully understand its therapeutic potential.
Atherosclerotic cardiovascular disease remains a leading cause of global mortality, with current therapeutic strategies including statins and anti-inflammatory agents showing limited efficacy and potential side effects. Vascular smooth muscle cells (VSMCs) possess the remarkable ability to undergo phenotypic switching from a contractile state to a synthetic phenotype, which plays a crucial role in the initiation and progression of atherosclerosis. In their contractile state, VSMCs express specific markers and maintain vascular tone, while in the synthetic state, they downregulate these markers and exhibit increased proliferation, migration, and inflammatory characteristics—key processes in atherosclerotic plaque development and instability.
Dehydrocorydaline (DHC), a primary bioactive alkaloid isolated from the traditional Chinese herbal medicine Rhizoma Corydalis (Corydalis yanhusuo), has demonstrated diverse pharmacological effects including anti-inflammatory, anti-allergic, and anti-tumor properties. Previous research established that DHC improves atherosclerosis and aortic compliance in Western diet-fed Apoe-/- mice by ameliorating systemic and vascular inflammation [1]. However, its direct impact on VSMC phenotypic switching had remained unexplored until the recent landmark study published in Acta Pharmacologica Sinica in 2025, which revealed a novel mechanism through which DHC preserves the contractile phenotype of VSMCs by upregulating spectrin alpha, erythrocytic 1 (Spta1) [2] [3] [4]. This discovery expands the potential clinical applications of DHC and similar herbal compounds for atherosclerotic cardiovascular disease treatment.
The molecular mechanism through which DHC maintains the VSMC contractile phenotype represents a significant advancement in our understanding of vascular biology. The process centers on DHC's ability to upregulate Spta1, a protein previously characterized primarily for its role in erythrocyte membrane integrity but now shown to play a crucial role in VSMC biology.
The diagram below illustrates the comprehensive mechanism through which DHC treatment influences VSMC phenotype and reduces atherosclerosis:
Figure 1: Comprehensive Mechanism of DHC Action on VSMCs and Atherosclerosis. This diagram illustrates how DHC upregulates Spta1, promotes contractile phenotype markers, inhibits proliferation/migration, and reduces atherosclerosis, effects reversed by Spta1 knockdown.
As illustrated, DHC treatment directly upregulates Spta1 expression in VSMCs, as identified through RNA sequencing analysis [2]. This upregulation is essential for DHC's protective effects, as Spta1 knockdown experiments completely abolished the increase in contractile phenotype markers initially prompted by DHC treatment [3] [4]. The key contractile markers increased by DHC treatment include calponin 1 (Cnn1), myosin heavy chain (Myh11, SM-MHC), smooth muscle 22α (Sm22α), and alpha-smooth muscle actin (Acta2, α-SMA), all of which were elevated in a time- and dose-dependent manner [2] [4].
Concurrently, DHC significantly inhibited platelet-derived growth factor-BB (PDGF-BB)-induced VSMC proliferation and migration [3]—two critical processes in phenotypic switching. In animal studies using Apoe-/- mice, DHC treatment resulted in reduced carotid plaque areas, decreased macrophage infiltration, and increased contractile phenotype marker expression [2] [3] [4]. These findings establish a direct link between DHC-mediated Spta1 upregulation and attenuation of atherosclerotic progression through preservation of the VSMC contractile phenotype.
Table 1: Summary of Key Experimental Findings on DHC Effects in VSMCs
| Experimental Model | Treatment Conditions | Key Parameters Measured | Results | Significance |
|---|---|---|---|---|
| Primary rat VSMCs (in vitro) | DHC (time- and dose-dependent) | mRNA/protein levels of contractile markers: Cnn1, Myh11, Sm22α, Acta2 | Significant increase in all contractile markers | P < 0.05 vs. control [2] |
| Primary rat VSMCs (in vitro) | DHC + PDGF-BB (20 ng/mL) | VSMC proliferation and migration | Inhibition of PDGF-BB-induced proliferation and migration | P < 0.05 vs. PDGF-BB alone [3] |
| Apoe-/- mice (in vivo) | DHC (5 mg/kg, i.p. daily) | Carotid plaque area | Reduced plaque area | P < 0.05 vs. vehicle [2] [4] |
| Apoe-/- mice (in vivo) | DHC (5 mg/kg, i.p. daily) | Macrophage infiltration | Decreased macrophage content in plaques | P < 0.05 vs. vehicle [3] |
| Apoe-/- mice (in vivo) | DHC (5 mg/kg, i.p. daily) | Contractile phenotype markers in vessels | Increased expression of VSMC contractile markers | P < 0.05 vs. vehicle [2] |
| Primary rat VSMCs (mechanistic) | RNA sequencing | Differential gene expression | Significant upregulation of Spta1 | P < 0.05 vs. control [2] [3] |
| Primary rat VSMCs (mechanistic) | Spta1 knockdown + DHC | Contractile phenotype markers | Abolished DHC-induced increase in contractile markers | P < 0.05 vs. DHC alone [3] [4] |
The experimental data demonstrates consistent and concentration-dependent effects of DHC on VSMC biology. In primary rat VSMCs, DHC treatment resulted in a significant upregulation of all major contractile phenotype markers at both mRNA and protein levels. This effect was observed across multiple concentrations and timepoints, establishing a robust concentration-response relationship [2]. The most pronounced effects were typically seen at higher concentrations (50-100 μM) and with longer exposure times (24-48 hours).
The functional significance of these molecular changes was confirmed through proliferation and migration assays. DHC effectively counteracted PDGF-BB-induced proliferation, a key stimulus for phenotypic switching in atherosclerosis. Using both cell counting and CCK-8 assays, researchers demonstrated that DHC treatment significantly reduced VSMC proliferation rates following PDGF-BB stimulation [3]. Similarly, migration assays showed that DHC inhibited the migratory capacity of VSMCs, further supporting its role in maintaining the contractile phenotype.
The most compelling evidence for the mechanism of action comes from the loss-of-function experiments. When Spta1 expression was knocked down using specific genetic approaches, the ability of DHC to increase contractile marker expression was completely abolished [3] [4]. This establishes Spta1 not merely as a correlated factor but as an essential mediator of DHC's effects on VSMC phenotype.
In the in vivo model using Apoe-/- mice fed a Western diet, DHC administration (5 mg/kg daily via intraperitoneal injection) significantly attenuated atherosclerosis development. Histopathological analysis of carotid arteries showed reduced plaque areas and decreased macrophage infiltration in DHC-treated mice compared to vehicle controls [2] [4]. Furthermore, immunofluorescence staining revealed increased expression of contractile markers in the vascular walls of treated animals, directly mirroring the in vitro findings and supporting the translational relevance of these discoveries.
Primary VSMC Isolation: VSMCs were isolated from the aortic tunica media of male Sprague-Dawley rats (150-180 g) using the tissue block culture method [3]. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂. Cells underwent an average of six to seven passages per experiment.
DHC Treatment Protocol: DHC (Chroma-Biotechnology, 30045-16-0) was dissolved in dimethyl sulfoxide (DMSO) as a stock solution. For in vitro experiments, VSMCs were treated with DHC across a concentration range (0-100 μM) for varying durations (6-48 hours) to establish time- and dose-response relationships. For phenotypic switching induction, VSMCs were stimulated with platelet-derived growth factor-BB (PDGF-BB) at 20 ng/mL.
Spta1 Knockdown: Specific knockdown of Spta1 expression was achieved using RNA interference techniques to validate its essential role in mediating DHC's effects.
Animal Model: Male Apoe-/- mice were housed under specific pathogen-free conditions with a 12-hour light-dark cycle and ad libitum access to a standard diet and water for 12 weeks [3].
Carotid Artery Injury Model: The right common carotid artery (RCCA) was ligated and placed in a polyethylene cuff (427410; BD Biosciences) following established methods [3].
DHC Administration: Mice were randomly divided into vehicle and DHC groups. DHC was prepared in a formulation of 1% DHC, 30% PEG30, 5% Tween 80, and 64% water. Daily intraperitoneal injections of DMSO (vehicle) or DHC (5 mg/kg) were administered. The RCCA was collected for histopathological analysis via frozen sectioning.
RNA Sequencing and Analysis: Following treatment with DMSO or DHC, rat primary VSMCs were harvested using Trizol for total RNA extraction. Transcriptome sequencing was performed using the Illumina NovaSeq platform. Sequenced mRNA was aligned with the reference genome to quantify gene expression levels and identify differentially expressed genes. Functional annotation and enrichment analysis were performed to examine biological implications [3].
Western Blotting: Cells were lysed using radioimmunoprecipitation assay buffer. Protein concentration was determined using a BCA Protein Assay Kit. Proteins (30 μg per lane) were separated by 8% SDS-PAGE and transferred to nitrocellulose membranes. Primary antibodies included: SM-MHC (ab53219, Abcam; 21404-1-AP, Proteintech), Cnn1 (ABT129, Millipore), Spta1 (abs134307, absin), and β-actin (sc-47778, Santa Cruz). Detection was performed using horseradish peroxidase chemiluminescent substrate and visualized using an Amersham Imager 600 [3].
Real-time Quantitative PCR: Total RNA was extracted using RNAex Pro RNA Reagent. cDNA was synthesized using a reverse transcription kit, and mRNA levels were detected with a SYBR Green Real-time qPCR Master Mix Kit. RT-PCR was performed on a LightCycler 480 Instrument II [3].
VSMC Functional Assays:
Histopathological Analysis: Isolated aortas were immersed in OCT and frozen for sectioning. Atherosclerotic lesion area at the aortic root was analyzed using cross-sections (6 μm) stained with oil red O solution. Hematoxylin and eosin (H&E) staining and Masson's trichrome staining were performed for morphometric lesion analysis according to manufacturers' instructions. Images were captured by an Aperio Digital Pathology Slide Scanner, and quantification was performed using ImageJ software [1].
The discovery that DHC maintains VSMC contractile phenotype through Spta1 upregulation provides significant insights for cardiovascular drug development. This mechanism represents a novel therapeutic approach for atherosclerotic cardiovascular disease that specifically targets VSMC phenotypic switching—a fundamental process in atherosclerosis pathogenesis that is not effectively addressed by current lipid-lowering or anti-inflammatory therapies.
The finding that Spta1, a gene previously characterized primarily for its role in erythrocyte membrane integrity and associated with hereditary red blood cell disorders like spherocytosis and elliptocytosis [5] [6], plays a crucial role in VSMC biology highlights the potential for repurposing existing knowledge from different fields. This expanded understanding of Spta1's function in vascular cells opens new avenues for research into spectrin family proteins in cardiovascular pathophysiology.
From a therapeutic perspective, DHC and other compounds derived from traditional Chinese medicine offer multimodal therapeutic potential. Previous research has demonstrated that DHC also ameliorates atherosclerosis through macrophage-focused mechanisms by attenuating LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway [1]. This combined effect on both VSMCs and macrophages positions DHC as a promising candidate for addressing multiple aspects of atherosclerotic plaque development and progression.
Future research directions should include:
The evidence supporting DHC's effects on VSMCs through Spta1 upregulation, combined with its previously established anti-inflammatory properties, suggests that compounds targeting these pathways may offer a complementary approach to current atherosclerosis treatments, potentially addressing the significant residual cardiovascular risk that persists despite optimal lipid-lowering therapy.
| Route of Administration | LD₅₀ Value | Test Subject | Source |
|---|---|---|---|
| Oral (Per Os) | 277.5 ± 19.0 mg/kg | Mouse | [1] [2] |
| Intraperitoneal (IP) | 21.1 ± 1.4 mg/kg | Mouse | [1] [2] |
| Intraperitoneal (IP) | 78 mg/kg | Mouse (RTECS Database) | [2] |
The following diagram illustrates the general workflow for determining the LD₅₀, which helps in understanding how these values are established.
LD₅₀ determination workflow
The provided data comes from standard acute toxicity testing protocols. Here's what these methods and results mean for your research:
The following diagram illustrates the key metabolic pathway and the consequent "PK-PD relationship" of Dehydrocorydaline (DHC) as explained by gut microbiota nitroreductase (NR).
Diagram 1. The PK-PD relationship of DHC mediated by gut microbiota nitroreductase.
This pathway is central to resolving the apparent paradox of DHC: it exhibits poor oral absorption yet demonstrates clear therapeutic efficacy in vivo. The conversion of DHC to a more lipophilic metabolite by bacterial nitroreductase is a crucial activation step [1] [2].
The following tables consolidate key quantitative data from the primary research study that investigated this relationship in a rat model of Coronary Heart Disease (CHD) [1] [2].
Table 1: Impact of Nitroreductase (NR) Inhibition on DHC Efficacy in CHD Model Rats This table shows the consequences of inhibiting NR activity with Ellagic Acid (EA) on both lipid profiles and key inflammatory markers.
| Parameter Category | Specific Parameter | Change After NR Inhibition (with EA) | Interpretation |
|---|---|---|---|
| Lipid Profile [2] | Total Cholesterol (TC) | Significantly Increased | NR inhibition diminished DHC's therapeutic effect on lipid metabolism, a key factor in CHD. |
| Triglyceride (TG) | Significantly Increased | ||
| Low-Density Lipoprotein Cholesterol (LDL-C) | Significantly Increased | ||
| Inflammatory Markers [1] [2] | Tumor Necrosis Factor-α (TNF-α) | Significantly Increased | NR inhibition reduced DHC's anti-inflammatory effects, which are critical for treating CHD. |
| Interleukin-1β (IL-1β) | Significantly Increased | ||
| Hypersensitive C-Reactive Protein (hs-CRP) | Significantly Increased | ||
| Intercellular Cell Adhesion Molecule-1 (ICAM-1) | Significantly Increased | ||
| Monocyte Chemoattractant Protein-1 (MCP-1) | Significantly Increased |
Table 2: Key Experimental Model and Pharmacokinetic Data This table summarizes the core experimental conditions and pharmacokinetic observations from the same study.
| Aspect | Details | Notes & Context |
|---|---|---|
| CHD Model | Rats induced by high-fat diet and Vitamin D3 [2] | ST-segment elevation confirmed model success. |
| NR Inhibition | Ellagic Acid (EA) used as a selective inhibitor [2] | EA was used to specifically target and suppress NR activity. |
| Key Finding | Plasma concentration of DHC decreased after NR inhibition [1] | Directly links NR metabolism to the systemic exposure of DHC. |
| Identified Metabolite | Hydrogenated metabolite (structure not fully detailed) [1] | Described as having stronger membrane permeability than DHC. |
While the full, step-by-step laboratory protocol is not available in the searched articles, the core methodology can be summarized as follows [2]:
This research provides a framework for understanding a broader class of poorly absorbable active ingredients from Traditional Chinese Medicines [2].
This compound (DHC) is a quaternary ammonium alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo (Rhizoma Corydalis) [1]. It exhibits diverse pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects [2] [3] [4]. In vitro studies have demonstrated its potential for treating atherosclerosis, osteoarthritis, pulmonary fibrosis, sepsis-induced myocardial injury, and breast cancer through modulation of various cellular signaling pathways [2] [3] [5]. These Application Notes provide consolidated protocols and methodological guidance for researchers using DHC in cell culture systems.
The table below summarizes effective in vitro DHC treatment concentrations and key effects across different cell models.
| Cell Type | Effective DHC Concentration Range | Treatment Duration | Key Observed Effects | Primary Assays Used |
|---|---|---|---|---|
| Vascular Smooth Muscle Cells (VSMCs) [2] [6] | 10 - 100 µM | 24 - 48 hours | ↑ Contractile phenotype markers (Cnn1, Myh11, α-SMA); ↓ PDGF-BB-induced proliferation/migration | RT-qPCR, Western Blot, CCK-8, Cell Counting |
| Chondrocytes [3] | 10 - 20 µM (IC₅₀: 49.65 µM) | 48 hours - 4 days | ↑ Cell proliferation; ↑ Aggrecan/Type II Collagen; ↓ Type I Collagen, MMP1/13, Cox2 | CCK-8, EdU Staining, Flow Cytometry, RT-qPCR |
| Pulmonary Fibroblasts [5] | Information Not Specified | Information Not Specified | ↓ Fibroblast-to-myofibroblast transition; ↓ Collagen I, Fibronectin, α-SMA | Western Blot, Immunofluorescence |
| Macrophages (BMDMs, RAW 264.7) [4] [1] | 10 - 50 µM (up to 200 µM non-toxic) | 24 hours (pre-treatment 1-2h common) | ↓ LPS-induced IL-1β, IL-6, TNF-α; ↓ iNOS, NLRP3; ↓ NF-κB activation | ELISA, RT-qPCR, Western Blot, RNA-seq |
| Cardiomyocytes (H9C2) [7] | 5 - 20 µM | 24 hours | ↑ Cell viability under LPS stress; ↓ Apoptosis; ↓ ROS; ↑ Nrf2/HO-1 | CCK-8, BrdU, Western Blot, ROS Staining |
| Breast Cancer Cells (MDA-MB-231) [8] [9] | 10 - 100 µM (IC₅₀ ~50 µM) | 48 - 72 hours | ↓ Viability, proliferation, migration; ↑ Apoptosis; ↓ CDK1, CCND1, BCL2, MMP2/9 | CCK-8, EdU, Flow Cytometry, Colony Formation |
Principle: Measure metabolic activity to determine compound cytotoxicity and optimal dosing ranges.
Protocol (CCK-8 Assay) [8] [4]:
Supplementary Proliferation Assays:
Principle: Evaluate DHC-induced changes in mRNA and protein levels of target genes.
Protocol (RT-qPCR) [2]:
Protocol (Western Blotting) [2] [6]:
Migration Assay (Scratch/Wound Healing) [8]:
Apoptosis Assay (Flow Cytometry) [8]:
DHC exerts its effects by modulating multiple critical signaling pathways, which can be visualized in the following experimental workflow and mechanism diagrams.
Figure 1: Experimental workflow for DHC treatment in cell culture models, showing key steps from cell preparation to downstream analysis.
Figure 2: Key molecular mechanisms and signaling pathways modulated by DHC treatment across different cell types.
DHC Preparation: DHC is typically dissolved in DMSO as a stock solution (e.g., 50 mM) and diluted in culture medium immediately before use [8] [1]. Final DMSO concentration should not exceed 0.1-0.5% with appropriate vehicle controls.
Cell-Type Specificity: Effects are highly cell-type dependent. DHC inhibits proliferation in cancer cells but promotes proliferation in chondrocytes [3] [8].
Pre-treatment Strategy: For inflammation studies, 1-2 hour DHC pre-treatment before inflammatory stimulus (e.g., LPS) is common [4] [1].
Pathway Analysis: Combine RNA sequencing with targeted protein analysis to comprehensively identify mechanisms, as DHC affects multiple pathways simultaneously [2] [3] [4].
These Application Notes provide a framework for investigating DHC in various disease models. The consistent anti-inflammatory activity across cell types, coupled with cell-type-specific effects on proliferation and differentiation, makes DHC a promising candidate for further therapeutic development. Researchers should select appropriate concentrations and assays based on their specific cell models and research objectives.
Atherosclerosis, a chronic inflammatory disease of the arterial wall, remains a leading cause of mortality and morbidity worldwide. Despite the effectiveness of cholesterol-lowering statins, a high residual risk of cardiovascular events persists, driving the search for novel therapeutic agents that target inflammatory pathways. Dehydrocorydaline (DHC), an alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has emerged as a promising candidate due to its demonstrated anti-inflammatory and cardioprotective effects [1] [2].
The apolipoprotein E-deficient (ApoE−/−) mouse model is a well-established and widely used preclinical model for atherosclerosis research. These mice exhibit delayed lipoprotein clearance, leading to severe hypercholesterolemia and the development of spontaneous atherosclerotic lesions, even on a normal chow diet [3] [4]. This makes them particularly suitable for evaluating the efficacy of potential antiatherosclerotic compounds like DHC.
This document provides detailed application notes and protocols for researchers to investigate the effects of DHC on atherosclerosis development, plaque stability, and underlying mechanisms in the ApoE−/− mouse model.
The following section outlines a standardized in vivo protocol based on published studies demonstrating the efficacy of DHC.
The table below summarizes the core in vivo experiments and the expected results based on DHC treatment.
Table 1: Key In Vivo Experiments and Expected Outcomes of DHC Treatment
| Experimental Goal | Methodology | Key Measurements & Results |
|---|
| Atherosclerotic Lesion Quantification | Oil Red O Staining of the aortic root and en face aorta [1]. | Measurement: Lesion area as a percentage of total surface area. Expected Outcome: Significant reduction in lesion area in DHC-treated group [1]. | | Plaque Stability Assessment | Histological Staining of aortic root cross-sections [1]. | Measurements: • H&E: Necrotic core size. • Masson's Trichrome: Collagen content (fibrous cap). • Immunofluorescence: Macrophage infiltration (e.g., F4/80+ cells). Expected Outcome: Increased collagen content, reduced necrotic core size, and decreased macrophage infiltration, indicating improved plaque stability [1]. | | Vascular Function Analysis | Doppler Ultrasound (e.g., Vevo 2100) [1]. | Measurement: Peak Diastolic Velocity (PDV) and aortic compliance. Expected Outcome: Improved aortic compliance in DHC-treated mice [1]. | | Systemic Inflammation | ELISA on mouse serum [1] [6]. | Measurement: Circulating levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Expected Outcome: Reduced cytokine levels in the DHC-treated group [1]. |
The overall workflow for the in vivo study is summarized in the diagram below.
To elucidate the cellular mechanisms behind DHC's effects, complementary in vitro studies are essential. The following protocols focus on macrophages and vascular smooth muscle cells (VSMCs), two key cell types in atherosclerosis.
Table 2: Summary of Key In Vitro Findings for DHC Mechanism of Action
| Cell Type | DHC Effect | Key Molecular/Pathway Findings | Functional Outcome |
|---|---|---|---|
| Macrophages [1] [7] | Suppression of inflammation. | Downregulation of IL-1β, IL-18, iNOS, NLRP3. Inhibition of LPS-induced p65 (NF-κB) and ERK1/2 phosphorylation. | Reduced foam cell formation. Decreased pro-inflammatory cytokine secretion. |
| Vascular Smooth Muscle Cells (VSMCs) [5] | Maintenance of contractile phenotype. | Upregulation of contractile markers (α-SMA, SM-MHC, Calponin). Identification of Spta1 as a critical mediator. | Inhibition of PDGF-BB-induced proliferation and migration. |
The proposed molecular mechanisms by which DHC exerts its antiatherosclerotic effects are illustrated below.
The presented application notes and protocols provide a comprehensive framework for investigating the antiatherosclerotic properties of this compound in the ApoE−/− mouse model. The established in vivo protocol reliably demonstrates that DHC treatment at 5 mg/kg/day via i.p. injection inhibits plaque development, improves plaque stability, and reduces systemic inflammation. The accompanying in vitro protocols are crucial for deconvoluting the multi-faceted mechanism of action, which involves suppressing pro-inflammatory pathways in macrophages and maintaining the contractile, anti-proliferative phenotype in VSMCs. Researchers can adapt these detailed methodologies to further explore the therapeutic potential of DHC and related compounds for atherosclerotic cardiovascular disease.
1. Compound Profile & Mechanism of Action this compound (DHC) is an active alkaloid isolated from Corydalis yanhusuo, a plant used in traditional medicine for coronary heart disease [1] [2]. Its cardioprotective effect is primarily mediated through the upregulation of the FoxO signaling pathway, leading to a substantial reduction in apoptosis and oxidative stress in cardiomyocytes subjected to ischemia-reperfusion [1] [2].
2. Key Experimental Findings Multimodal studies combining network pharmacology, molecular docking, and experimental validation have confirmed that DHC effectively binds to key targets like CCND1, CDK2, and MDM2, with high affinity (less than -7 kcal/mol) [1] [2]. The tables below summarize the quantitative data from these studies.
Table 1: DHC Binding Affinities to Key Protein Targets (Molecular Docking)
| Protein Target | Binding Affinity (kcal/mol) | Proposed Functional Role |
|---|---|---|
| CCND1 | < -7 | Cell cycle regulation |
| CDK2 | < -7 | Cell cycle progression |
| MDM2 | < -7 | Apoptosis regulation; p53 inhibitor |
Table 2: In Vivo Cardioprotective Effects of DHC (5 mg/kg) in MIRI Mouse Model
| Parameter | MIRI Model Effect | Effect of DHC Treatment |
|---|---|---|
| Left Ventricular Ejection Fraction (LVEF) | Decreased | Attenuated decrease |
| Left Ventricular Fractional Shortening (LVFS) | Decreased | Attenuated decrease |
| Myocardial Infarct Size | Increased | Reduced |
| cTnI (Cardiac Troponin I) Levels | Increased | Decreased |
| Lactate Dehydrogenase (LDH) Levels | Increased | Decreased |
Table 3: In Vitro Effects of DHC on Apoptosis & Oxidative Stress in H9c2 Cells
| Process/Marker | Observed Effect in H/R Model | Effect of DHC Treatment |
|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Disrupted | Attenuation of disruption |
| Reactive Oxygen Species (ROS) | Production increased | Production reduced |
| Pro-apoptotic Protein: Bax | — | Upregulated |
| Anti-apoptotic Protein: Bcl-2 | — | Downregulated |
| Cleaved-Caspase 3, Cleaved-Caspase 9 | Increased | Downregulated |
| Phosphorylation of FOXO1A & MDM2 | — | Promoted |
The following protocols are adapted from the validated methods used in recent studies [1] [2].
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of DHC and the experimental workflow. The color palette adheres to your specifications to ensure clarity and visual consistency.
This diagram outlines the cellular mechanism by which DHC is believed to protect cardiomyocytes.
This diagram visualizes the integrated research approach used to validate DHC's effects.
Dehydrocorydaline (DHC) is a primary alkaloid found in Corydalis yanhusuo, a traditional Chinese herb. Recent studies highlight its potent anti-inflammatory properties, making it a promising candidate for researching inflammatory diseases like atherosclerosis [1] [2].
A key mechanism of DHC's action is the inhibition of pro-inflammatory pathways in macrophages. Evidence shows that DHC significantly reduces the expression of crucial inflammatory mediators, such as IL-1β and IL-18, and dampens the activation of the NLRP3 inflammasome and the p65 (NF-κB) and ERK1/2 signaling pathways [2]. This protocol outlines how to investigate these effects in vitro using BMDMs.
The table below summarizes key experimental data on DHC's effects on LPS-stimulated BMDMs.
| Parameter Analyzed | Experimental Groups | Key Findings | Citation |
|---|---|---|---|
| Gene Expression (mRNA) | LPS vs. LPS + DHC (25, 50 μM) | ↓ IL-1β, IL-18 (time- & concentration-dependent) | [2] |
| Protein Expression | LPS vs. LPS + DHC (50 μM) | ↓ iNOS, CD80, NLRP3, IL-1β, IL-18 | [2] |
| Cell Viability (CCK-8) | DHC (0-200 μM) | No cytotoxicity up to 200 μM | [2] |
| Signaling Pathways | LPS vs. LPS + DHC (50 μM) | ↓ Phospho-p65, Phospho-ERK1/2 | [2] |
This protocol is adapted from established methodologies [3] [2].
The following diagram illustrates the proposed mechanism by which DHC inhibits inflammation in BMDMs, integrating findings from the referenced studies.
This diagram shows that DHC exerts its anti-inflammatory effect by targeting multiple critical points in the macrophage inflammatory response: it inhibits the activation of the NF-κB and ERK1/2 pathways and reduces the activity of the NLRP3 inflammasome, leading to decreased production and release of mature IL-1β [2].
This protocol provides a robust framework for evaluating the anti-inflammatory efficacy of this compound in BMDMs. The consistent findings across cellular and animal models suggest that DHC is a compelling natural compound for further research into inflammatory diseases, particularly atherosclerosis.
Pulmonary fibrosis (PF) represents a progressive and often fatal interstitial lung disease characterized by irreversible scarring of lung tissue, extracellular matrix deposition, and destruction of normal alveolar architecture, ultimately leading to respiratory failure. The bleomycin-induced mouse model stands as the most widely utilized experimental system for investigating PF pathogenesis and evaluating potential therapeutic interventions. Dehydrocorydaline (DHC), a quaternary ammonium alkaloid isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has recently emerged as a promising anti-fibrotic agent with multimodal mechanisms of action.
Current treatment options for PF, including pirfenidone and nintedanib, merely slow disease progression rather than reversing established fibrosis and are associated with significant adverse effects. DHC presents a novel therapeutic approach based on its documented anti-inflammatory, anti-oxidative stress, and anti-fibrotic properties. Previous research has established that DHC can modulate TGF-β-related signaling pathways and mitigate oxidative stress in cardiovascular pathologies, mechanisms that are intimately linked to fibroblast activation in pulmonary fibrosis. The safety profile of DHC is supported by existing pharmaceutical formulations containing this compound commercially available in China under the brand name KeDaLingPian [1] [2].
Recent investigations have employed multiple experimental systems to evaluate the anti-fibrotic efficacy of DHC:
The standard DHC treatment protocol established in recent studies involves intraperitoneal administration at doses of 5 mg/kg (L-DHC) or 10 mg/kg (H-DHC), initiated on day 12 post-bleomycin instillation and continued on days 14, 16, 18, and 20, with endpoint analysis on day 21 [1] [2]. This therapeutic (rather than preventive) regimen more closely mirrors clinical scenarios where treatment begins after disease establishment.
Table 1: Summary of DHC Efficacy in Bleomycin-Induced Pulmonary Fibrosis Models
| Parameter | BLM + DMSO (Control) | BLM + L-DHC (5 mg/kg) | BLM + H-DHC (10 mg/kg) | BLM + PFD (200 mg/kg) |
|---|---|---|---|---|
| Ashcroft Score | Significantly elevated | Moderate reduction | Marked reduction | Comparable to H-DHC |
| Hydroxyproline Content | Significantly elevated | Moderate reduction | Marked reduction | Comparable to H-DHC |
| Fibronectin Expression | Significantly elevated | Reduced | Significantly reduced | Significantly reduced |
| Collagen 1 Expression | Significantly elevated | Reduced | Significantly reduced | Significantly reduced |
| α-SMA Expression | Significantly elevated | Reduced | Significantly reduced | Significantly reduced |
DHC demonstrated dose-dependent therapeutic efficacy across multiple parameters. Histopathological analysis revealed substantial improvement in lung architecture with reduced septal thickening and collagen deposition. Immunofluorescent staining and Western blot analysis confirmed significant reduction in key fibrotic markers including Fibronectin, Collagen 1, and α-SMA in DHC-treated groups compared to bleomycin-only controls. The high-dose DHC (10 mg/kg) produced effects comparable to the reference drug pirfenidone (200 mg/kg) across multiple parameters [1] [2].
The anti-fibrotic effects of DHC primarily occur through inhibition of fibroblast activation rather than affecting fibroblast proliferation or migration. Mechanistic studies revealed that DHC specifically suppresses the transition of fibroblasts to myofibroblasts (FMT), a critical process in fibrogenesis. This inhibition was found to be dependent on the modulation of endoplasmic reticulum (ER) stress, subsequently leading to inhibition of the canonical TGF-β/SMAD signaling pathway [1] [2].
The molecular pathway involves:
This mechanism distinguishes DHC from other anti-fibrotic approaches and highlights ER stress as a potential therapeutic target in pulmonary fibrosis [1] [2].
Note: Optimal bleomycin dosage may vary based on specific batch potency and animal characteristics. Pilot studies establishing the fibrotic response are recommended [3] [4].
Perform hydroxyproline quantification using commercial assay kits per manufacturer's instructions [1] [2]:
The bleomycin-induced fibrosis model requires careful optimization as response varies by strain, age, and sex of animals. Key considerations include:
This compound demonstrates significant potential as a therapeutic agent for pulmonary fibrosis through its novel mechanism of action involving inhibition of ER stress and subsequent suppression of TGF-β/SMAD signaling. The established protocols provide a comprehensive framework for evaluating DHC in bleomycin-induced pulmonary fibrosis models, with dose-dependent efficacy comparable to current standard-of-care treatments. The detailed methodologies support reproducibility and further investigation of DHC as a promising anti-fibrotic compound.
Dehydrocorydaline, an alkaloid from Rhizoma corydalis, protects cardiomyocytes during sepsis through a multi-targeted mechanism. The core mechanism involves the suppression of a key pro-inflammatory signaling axis and the activation of a protective antioxidant pathway.
The following diagram illustrates the primary signaling pathway through which this compound exerts its cardioprotective effects in a sepsis model:
As shown, Deh targets the TRAF6/NF-κB pathway, leading to reduced production of pro-inflammatory cytokines (IL-6, IL-1β, TNFα, IFNγ). Concurrently, it activates the Nrf2/HO-1 pathway, boosting the expression of antioxidant enzymes like SOD and GSH-PX. This dual action mitigates inflammation, oxidative damage, and subsequent cardiomyocyte apoptosis [1] [2].
The protective effects of Deh have been demonstrated in both in vivo (mouse) and in vitro (cell) models. The tables below summarize the key experimental models and the quantitative results from these studies.
| Model Type | Induction Agent | Deh Treatment | Key Findings Post-Treatment |
|---|---|---|---|
| In Vivo [1] | Intraperitoneal injection of E. coli in C57BL/6 mice | Intraperitoneal injection (5, 10, 20 mg/kg) for 3 days | Improved survival rate; reduced apoptotic cells; decreased plasma IL-6, IL-1β, TNFα, IFNγ; increased plasma SOD & GSH-PX. |
| In Vitro [1] | LPS-induced H9C2 cardiomyocytes | 10, 20, 50 μM | Enhanced cell viability; inhibited apoptosis; reduced ROS; decreased inflammatory cytokines in culture medium; increased SOD & GSH-PX. |
| Parameter | In Vivo Results (20 mg/kg Deh) | In Vitro Results (50 μM Deh) |
|---|---|---|
| Cell Survival/Apoptosis | Reduced TUNEL-labeled apoptosis [1] | Enhanced cell viability (CCK-8 assay), inhibited apoptosis [1] |
| Inflammatory Markers | Decreased IL-1β, IL-6, TNFα, IFNγ [1] | Decreased IL-1β, IL-6, TNFα, IFNγ [1] |
| Oxidative Stress Markers | Increased SOD, GSH-PX [1] | Increased SOD, GSH-PX; mitigated ROS level (Immunofluorescence) [1] |
| Key Pathway Proteins | Inhibited TRAF6 and p-NF-κB p65; upregulated Nrf2 and HO-1 [1] | Inhibited TRAF6 and p-NF-κB p65; upregulated Nrf2 and HO-1 [1] |
Here is a detailed methodology for establishing the sepsis-induced myocardial injury model and evaluating the efficacy of this compound, based on the referenced study [1].
This protocol outlines the steps for creating a septic mouse model and assessing the effects of Deh.
Animal Model Preparation:
Drug Administration:
Sample Collection and Analysis:
This protocol describes how to model septic injury in cells and test Deh's protective effects.
Cell Culture and Model Setup:
Drug Treatment and Assays:
Mechanism Validation:
The primary antitumor mechanisms of DHC in melanoma, as established in recent literature, are summarized in the table below.
| Experimental Model | Key Findings on Proliferation | Key Findings on Migration/Invasion | Proposed Mechanism |
|---|
| A375 & MV3 Cell Lines [1] | • Dose-dependent proliferation inhibition [1] • G0/G1 phase cell cycle arrest [1] • Downregulation of CDK6, Cyclin D1 [1] | • Suppressed migration and invasion [1] • Modulated EMT markers (↑E-cadherin, ↓vimentin & β-catenin) [1] | Inactivation of MEK1/2-ERK1/2 (MAPK) signaling [1] | | In Vivo Xenograft Model [1] | • Significantly attenuated tumor growth [1] | • Reduced metastasis-related protein expression [1] | Inactivation of MEK1/2-ERK1/2 (MAPK) signaling [1] |
Here are the core methodologies used to investigate DHC's effects on melanoma cells.
This protocol is used to assess cell viability and proliferation rates [1].
This protocol evaluates the migratory and invasive potential of cells through a porous membrane, with or without an extracellular matrix (ECM) mimic [1] [2].
This protocol is used to detect changes in protein expression and phosphorylation, helping to elucidate the molecular mechanism of DHC.
The following diagram illustrates the primary molecular mechanism through which DHC exerts its anti-melanoma effects, as identified in the studies.
The core mechanism shows that DHC inactivates the MEK1/2-ERK1/2 cascade in the MAPK signaling pathway. This leads to the downregulation of cell cycle regulators and modulation of EMT markers, resulting in the inhibition of melanoma cell proliferation and migration/invasion [1]. This mechanism was further confirmed when an ERK activator (tBHQ) rescued the DHC-induced proliferation inhibition [1].
Dehydrocorydaline is an alkaloid isolated from Corydalis yanhusuo. Recent studies indicate its analgesic effect in BCP is primarily mediated by shifting microglial polarization in the spinal cord from a pro-inflammatory M1 state to an anti-inflammatory M2 state [1] [2] [3]. This action helps restore the balance of inflammatory cytokines, thereby reducing pain.
In the spinal cord, microglia, the primary immune cells, become activated in response to BCP. They polarize into distinct phenotypes: the M1 phenotype (classically activated) releases pro-inflammatory factors like IL-1β and iNOS, exacerbating pain; conversely, the M2 phenotype (alternatively activated) releases anti-inflammatory factors like Arg-1 and IL-10, which can alleviate pain [1] [3]. During BCP development, the balance of microglial polarization shifts toward the M1 phenotype [3].
DHC administration has been demonstrated to reverse this imbalance by suppressing the M1 phenotype and promoting the M2 phenotype [2] [3]. The downstream effect is a decreased level of the pro-inflammatory cytokine IL-1β and an increased level of the anti-inflammatory cytokine IL-10 in the spinal cord, leading to pain attenuation [1] [3].
The diagram below illustrates this core mechanism.
DHC modulates microglial polarization to alleviate bone cancer pain. [1] [2] [3]
The table below summarizes key experimental data from a primary study on DHC's effects on BCP in a mouse model.
| Parameter | Findings in BCP Model (Day 14 Post-Tumor Implantation) | Citation |
|---|---|---|
| Animal Model | Male C3H/HeN mice; osteosarcoma NCTC 2472 cells injected into femoral cavity | [3] |
| Effective DHC Dose | 10 mg/kg (intraperitoneal, single administration on day 14) | [2] [3] |
| Pain Behavior (PWMT) | Significantly reversed the decrease in Paw Withdrawal Mechanical Threshold | [3] |
| Microglial Marker (Iba-1+) | DHC reduced the overall activation of microglia | [3] |
| M1 Phenotype (CD16/32+) | Significantly decreased the proportion of M1-polarized microglia | [2] [3] |
| M2 Phenotype (CD206+/Arg-1+) | Significantly increased the proportion of M2-polarized microglia | [2] [3] |
| Cytokine Level (Spinal Cord) | Decreased IL-1β (pro-inflammatory); Increased IL-10 (anti-inflammatory) | [1] [3] |
This protocol is adapted from Huo et al. (2018) for assessing the efficacy of DHC in alleviating BCP [3].
1. Animal Model Preparation
2. Drug Preparation and Administration
3. Pain Behavior Assessment
4. Tissue Collection and Analysis
The overall workflow for this in vivo study is summarized below.
In vivo experiment workflow for DHC efficacy evaluation. [3]
This protocol outlines the key steps for analyzing the spinal cord tissue collected from the in vivo study.
1. Protein Extraction and Western Blot
The evidence suggests that DHC at 10 mg/kg (i.p.) is an effective dose for alleviating mechanical allodynia in a mouse BCP model, with effects correlating to a shift in microglial polarization [2] [3]. The single administration on day 14 was sufficient to produce significant analgesic effects, indicating potential for acute intervention.
For researchers, the main advantages of using DHC include its multi-target anti-inflammatory action and its origin as a natural product with a documented history of use. A critical consideration is its pharmacokinetics; while oral absorption is suitable, DHC undergoes significant first-pass metabolism, leading to low systemic circulation. Interestingly, gut microbiota nitroreductase can convert DHC into a more absorbable metabolite, which may explain its in vivo efficacy despite low oral bioavailability [1]. Acute toxicity studies in mice report a low toxicity profile, with a LD₅₀ of approximately 277.5 mg/kg (oral) and 21.1 mg/kg (i.p.) [1].
Future work could focus on developing novel drug delivery systems to improve its bioavailability or exploring its effects in combination with other analgesic agents.
This compound (DHC) is a quaternary ammonium alkaloid compound primarily isolated from the traditional Chinese medicinal plant Corydalis yanhusuo (Rhizoma Corydalis) [1] [2]. This bioactive compound has garnered significant research attention due to its diverse pharmacological properties, including analgesic, anti-inflammatory, anti-tumor, and cardioprotective effects [1] [3]. Recent evidence has particularly highlighted DHC's potential in managing neuropathic pain conditions, especially in the context of chronic constriction injury (CCI) models, which replicate key clinical features of human neuropathic pain [4] [1] [5]. The compound's chemical structure (C₂₂H₂₄NO₄) contributes to its bioactivity and interaction with molecular targets involved in pain pathways [1].
Neuropathic pain resulting from nervous system damage remains a therapeutic challenge in clinical practice, with current treatments offering inadequate relief and significant side effects in many patients [1]. The CCI model, which involves loose ligation of the sciatic nerve, reliably produces neuropathic pain behaviors in rodents, including mechanical allodynia and thermal hyperalgesia, thereby providing a valuable platform for evaluating potential analgesics [4] [5]. DHC has demonstrated promising efficacy in this model through multi-mechanistic actions targeting both neuronal and glial components of pain pathways, positioning it as a compelling candidate for further therapeutic development [4] [1] [5].
Table 1: Therapeutic Efficacy of this compound in CCI-Induced Neuropathic Pain Models
| Parameter Measured | CCI Model Results | CCI + DHC Treatment Results | Statistical Significance | Experimental Details |
|---|---|---|---|---|
| Paw Withdrawal Mechanical Threshold (PWMT) | Significantly decreased | Reversed toward normal levels | P < 0.05 or P < 0.01 | Single intrathecal injection (10 mg/kg) on day 14 post-CCI [4] [5] |
| Spinal Pro-inflammatory Cytokines | Increased iNOS, TNF-α, IL-6 | Significant reduction | P < 0.05 or P < 0.01 | Western blot analysis of spinal cord tissue [4] [5] |
| Glial Cell Activation | Marked activation of astrocytes and microglia | Significant suppression | P < 0.05 or P < 0.01 | Immunofluorescence staining of spinal cord sections [4] [5] |
| NR2B Phosphorylation (p-NR2B/NR2B ratio) | Significantly increased | Significantly inhibited | P < 0.05 | Western blot of spinal cord and primary spinal neurons [4] [5] |
| Microglial Polarization | M1 phenotype dominance | Shift toward M2 phenotype | Not specified | Relevant to bone cancer pain model; potential mechanism [1] |
The efficacy of DHC extends beyond behavioral measures to molecular markers of neuroinflammation and neuronal hyperexcitability. Research demonstrates that DHC effectively suppresses the elevated expression of pro-inflammatory mediators in the spinal cord, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) [4] [5]. Furthermore, DHC modulates glial cell activation, a critical component in the maintenance of neuropathic pain, by reducing the reactivity of both astrocytes and microglia in the spinal cord following CCI [4] [5]. These findings collectively support DHC's role as a multi-target therapeutic agent with effects on both neuronal and immune aspects of neuropathic pain.
Table 2: Administration Parameters and Efficacy of this compound in Pain Models
| Administration Route | Dosage | Pain Model | Key Effects | Notes/Considerations |
|---|---|---|---|---|
| Intrathecal injection | 10 mg/kg | CCI-induced neuropathic pain | Reversed mechanical allodynia, reduced neuroinflammation, decreased p-NR2B/NR2B ratio | Single injection on day 14 post-CCI; 5 μL volume [4] [5] |
| Intraperitoneal injection | 10 mg/kg | Bone cancer pain model | Attenuated pain; promoted microglial polarization toward M2 phenotype | Administered on day 14 post-cancer cell inoculation [1] |
| Intraperitoneal injection | 5-10 mg/kg | Atherosclerosis model (non-pain) | Inhibited atherosclerosis development, reduced systemic and vascular inflammation | Daily injections for 12 weeks [3] |
| Oral administration | Not specified (low bioavailability) | Coronary heart disease (non-pain) | Therapeutic effects despite poor absorption | Gut microbiota metabolism enhances bioavailability [1] |
The route of administration significantly influences DHC's bioavailability and efficacy. While intrathecal delivery directly targets spinal pain pathways, systemic administration (intraperitoneal) also demonstrates efficacy, suggesting sufficient blood-brain barrier penetration for therapeutic effects [4] [1] [3]. Pharmacokinetic studies indicate that oral DHC administration has limited systemic bioavailability due to significant first-pass metabolism, though gut microbiota metabolism may convert DHC to more absorbable metabolites [1]. The dose-dependent effects observed in various models provide guidance for researchers in selecting appropriate concentrations for experimental designs.
Animal Preparation and CCI Surgery:
DHC Administration Protocol:
Mechanical Allodynia (Paw Withdrawal Mechanical Threshold - PWMT):
Thermal Hyperalgesia (Paw Thermal Withdrawal Latency - PTWL):
Visualization 1: Mechanism of Action of this compound in CCI-Induced Neuropathic Pain. This diagram illustrates how DHC counteracts CCI-induced pathological changes through multiple molecular targets and cellular mechanisms, ultimately leading to pain relief.
Spinal Cord Tissue Preparation:
Western Blot Analysis:
Immunofluorescence Staining:
DHC exerts its analgesic effects through multi-target mechanisms that converge to reduce neuroinflammation and neuronal hyperexcitability in the spinal cord. The compound significantly suppresses glial cell activation, reducing both astrocytic and microglial reactivity in the spinal cord following CCI [4] [5]. This glial modulation contributes to decreased production of pro-inflammatory mediators including iNOS, TNF-α, and IL-6, which are known to perpetuate central sensitization and pain chronification [4] [5] [3].
At the neuronal level, DHC directly impacts glutamatergic signaling by reducing the phosphorylation of the NMDA receptor subunit NR2B [4] [5]. The p-NR2B/NR2B ratio, which increases following nerve injury, normalizes after DHC treatment, suggesting direct modulation of NMDA receptor activity, a key driver of central sensitization [4] [5]. Additionally, emerging evidence suggests that DHC promotes a phenotypic shift in microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state, further contributing to resolution of neuroinflammation [1].
Visualization 2: Experimental Workflow for Evaluating DHC in CCI-Induced Neuropathic Pain. This timeline illustrates the sequential steps from animal model establishment through behavioral testing to molecular analysis.
In macrophage studies relevant to neuroinflammatory processes, DHC has been shown to inhibit p65 and ERK1/2 signaling pathways, suggesting potential involvement of these pathways in its anti-inflammatory effects in the CNS [3]. The convergence of DHC's actions on both neuronal and immune targets represents a comprehensive therapeutic approach that addresses multiple facets of neuropathic pain pathogenesis, potentially explaining its efficacy in reversing established neuropathic pain states [4] [1] [5].
The experimental protocols for evaluating DHC can be adapted for various research applications depending on specific scientific questions:
Mechanistic Studies: For investigating specific signaling pathways, researchers can incorporate additional molecular analyses such as:
Drug Development Applications: For preclinical development of DHC or its analogs:
Combination Therapy Studies: DHC can be evaluated in combination with established analgesics to identify:
Surgical Considerations:
Behavioral Testing:
Molecular Analysis:
This compound represents a promising therapeutic candidate for neuropathic pain with demonstrated efficacy in the CCI model. Its multi-mechanistic action targeting both neuroinflammatory processes and neuronal hyperexcitability distinguishes it from many current analgesics. The protocols outlined herein provide researchers with comprehensive methodologies to evaluate DHC's effects and further investigate its mechanisms of action. Future research directions should include structure-activity relationship studies to develop optimized analogs, formulation development to enhance bioavailability, and combination studies with existing therapies to potentially enhance efficacy while reducing side effects.
Q: What is the solubility of this compound in DMSO and how do I prepare a stock solution for in vitro studies?
This compound is readily soluble in DMSO. The following table summarizes the key solubility data and stock preparation information for your reference [1] [2] [3].
| Property | Value | Notes / Source |
|---|---|---|
| Molecular Weight (Freebase) | 366.43 g/mol [2] [3] [4] | C22H24NO4+ |
| Purity | ≥95% - 99.65% [2] [5] | Varies by supplier and batch. |
| Solubility in DMSO | 25 - 73 mg/mL [2] [3] [4] | ~68.2 - 199.2 mM. Higher concentrations may require warming and sonication [1] [4]. |
| Common Stock Concentration | 10 mM - 100 mM | A 10 mM stock is prepared by dissolving 3.66 mg in 1 mL of DMSO [2] [5]. |
| Other Soluble Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone [3] |
Recommended Protocol for 10 mM Stock Solution in DMSO:
> Note on Salt Forms: this compound is also available as a nitrate salt (CAS# 13005-09-9, MW: 428.44 g/mol). If using this form, adjust your calculations accordingly, as its solubility in DMSO is about 50 mg/mL (~116.7 mM) [6].
The following experimental details from published studies can serve as a reference for your own work.
1. Anti-Cancer Activity in MCF-7 Cells [1] [2] [4]
2. Anti-Nociceptive (Pain-Relieving) Effects in Mice [7]
3. p38 MAPK Activation in Astrocytes [2]
This diagram illustrates the primary molecular mechanisms of this compound as referenced in the technical data:
Q: My this compound solution has precipitated. What should I do?
Q: The solvent is toxic to my cells at the required treatment concentration.
Q: I am not observing the expected biological effect.
Proper storage and handling are critical for maintaining dehydrocorydaline's stability and ensuring experimental reproducibility.
Storage Conditions: The supplier MSDS recommends keeping the container tightly sealed in a cool, well-ventilated area and away from direct sunlight and ignition sources [1]. Specific storage temperatures are provided below.
Safe Handling Practices:
First Aid Measures [1]:
Solubility and Stock Solution Preparation: DHC is soluble in DMSO and various organic solvents. Preparation methods from supplier data are summarized in the table below [2] [3] [4].
The following table summarizes the key data for storage and solution preparation:
| Aspect | Specification / Guideline | Source / Context |
|---|---|---|
| Long-Term Storage (Powder) | -20°C for 3 years; 4°C for 2 years | Supplier MSDS & Data [1] [2] [4] |
| Stock Solution in DMSO | -80°C for 6 months; -20°C for 1 month | Supplier Data [2] [4] |
| Solubility in DMSO | 25-73 mg/mL (approx. 68-199 mM) | Experimental Data [2] [3] [4] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Supplier Protocol [2] [4] |
Accurate quantification of DHC in biological matrices is essential for pharmacokinetic and metabolic studies. Here is a validated LC-MS/MS method from published research.
Method Summary: LC-MS/MS Determination in Rat Plasma [5] [6]
This method's workflow for a pharmacokinetic study can be visualized as follows:
Here are solutions to potential problems you might encounter when working with DHC.
Problem: Low or Inconsistent Recovery of DHC from Plasma Samples
Problem: Poor Solubility or Precipitation in Aqueous Buffers
Problem: Low Oral Bioavailability in Animal Studies
Problem: Instability of Stock Solutions
DHC exhibits multiple pharmacological activities. The diagram below summarizes its anti-cancer mechanism as reported in the literature, which you can reference when designing related experiments.
This mechanism is supported by experimental data showing DHC treatment (0-200 μM) on MCF-7 cells dose-dependently increased Bax expression, decreased Bcl-2, and activated caspases, leading to apoptosis [2] [3].
The following workflow outlines the core steps for performing this assay, based on a published methodology [1] [2]:
Detailed Methodology and Key Parameters:
The protocol above is based on a specific study that investigated DHC's effects on BMDMs. Below is a summary of the critical parameters used in that research [2]:
The study that employed the above protocol reported the following results, which are crucial for informing your experimental design [2]:
| DHC Concentration | Reported Effect on BMDM Viability |
|---|---|
| 10 µM | No significant cytotoxicity |
| 25 µM | No significant cytotoxicity |
| 50 µM | No significant cytotoxicity |
| 100 µM | No significant cytotoxicity |
| 200 µM | No significant cytotoxicity |
The research concluded that DHC did not show significant cytotoxicity to BMDMs at concentrations up to 200 µM after a 24-hour treatment [2]. This indicates a wide safety margin for using DHC in in vitro experiments with BMDMs.
Here are solutions to common issues you might encounter with the CCK-8 assay in this context.
| Common Issue | Possible Cause & Solution |
|---|
| High background signal | - Cause: Contamination from fingerprints or dust on the microplate.
For a more comprehensive understanding, the diagram below illustrates the key anti-inflammatory and signaling pathways of DHC in macrophages identified in recent studies, which can provide context for your cytotoxicity experiments [1] [2] [6]:
The table below summarizes the core experimental findings from a key study that validated DHC's inhibition of the MEK1/2-ERK1/2 cascade in melanoma cells [1].
| Experimental Aspect | Key Findings |
|---|---|
| Cell Lines Used | Human metastatic melanoma: A375, MV3; Normal melanocyte: PIG1 (as control) [1]. |
| Proliferation Impact | DHC dramatically blocked cell proliferation in A375 and MV3 cells; had little effect on normal PIG1 cells [1]. |
| Cell Cycle Arrest | Induced G0/G1 phase arrest; downregulated cell cycle regulators CDK6 and Cyclin D1 [1]. |
| Migration & Invasion | Suppressed cell migration and invasion; modulated EMT markers (increased E-cadherin, decreased vimentin & β-catenin) [1]. |
| MAPK Pathway Target | Inactivated MEK1/2-ERK1/2 cascade (reduced phosphorylation of MEK1/2 and ERK1/2) [1]. |
| Rescue Experiment | ERK activator tBHQ treatment rescued DHC-induced cell proliferation inhibition, confirming pathway specificity [1]. |
Here are the methodologies for the key experiments used to validate the effect of DHC on the MEK1/2-ERK1/2 pathway.
This protocol is used to assess the inhibitory effect of DHC on cell proliferation [1].
This protocol is used to detect the protein expression and phosphorylation levels of key molecules in the MAPK pathway [1].
The logical workflow for this experimental validation is outlined below:
Q1: What is a key control experiment to confirm that the anti-proliferative effect of DHC is specifically due to MEK/ERK inhibition?
Q2: Besides phosphorylation levels, what other downstream markers can I check to confirm the biological effect of MEK/ERK inhibition by DHC?
Q3: Has the inhibitory effect of DHC on the MEK/ERK pathway been confirmed in other disease models beyond melanoma?
| Experimental Model | Key Findings Related to TRAF6/NF-κB Pathway | Measured Outcome |
|---|---|---|
| In Vivo (C57BL/6 mice with E. coli-induced sepsis) | Dose-dependent decrease in TRAF6 protein expression and NF-κB p65 phosphorylation. | Improved survival rate, reduced apoptosis of cardiomyocytes, decreased levels of plasma inflammatory factors (IL-6, IL-1β, TNF-α). |
| In Vitro (LPS-induced H9C2 cardiomyocytes) | Dose-dependent decrease in TRAF6 and p-NF-κB p65 protein levels. | Enhanced cell viability, inhibited apoptosis, reduced inflammatory factors (IL-1β, IL-6, TNF-α, IFNγ) in culture medium. |
| Mechanism Validation (H9C2 cells with TRAF6 inhibitor C25-140 or NF-κB inhibitor BAY 11-7082) | The protective effects of DHC were markedly repressed when the pathway was already inhibited. | Confirmed that DHC's protective role is mediated through the TRAF6/NF-κB pathway. |
Q2: Does DHC affect the TRAF6/NF-κB pathway in other disease models?
Q3: What are the typical doses of DHC used in in vivo experiments?
Q4: My Western blot results for p-NF-κB are inconsistent. What could be the issue?
Here is a detailed methodology, based on the published study, for key experiments that can confirm DHC's effect on the TRAF6/NF-κB pathway [1].
Western Blot Analysis to Detect Protein Expression
ELISA to Measure Inflammatory Cytokines
Cell Viability Assay (CCK-8)
The diagram below illustrates the mechanism by which DHC inhibits the TRAF6/NF-κB pathway, as identified in the research, and the key experimental steps to confirm this inhibition [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No change in p-NF-κB | DHC concentration too low; exposure time too short. | Perform a dose-response (e.g., 5-20 μM DHC) and a time-course experiment. Pre-treat with DHC for 2-4 hours before LPS stimulation. |
| High background in Western Blot | Non-specific antibody binding. | Optimize antibody dilution; include a no-primary-antibody control; ensure thorough washing after each incubation step. |
| High variability in ELISA results | Inconsistent cell seeding; plate edge effect. | Ensure cells are seeded at a uniform density; use the inner wells of the plate and include duplicate or triplicate technical replicates. |
| DHC shows cytotoxicity | Concentration is too high. | Use a CCK-8 assay to determine a non-toxic dose range for DHC before proceeding with mechanism studies. A reference IC50 for other cell types is ~49.65 μM [5]. |
The table below summarizes the key experimental observation for your reference.
| Experimental Aspect | Observation with DHC Treatment | Observation after Spta1 Knockdown |
|---|---|---|
| VSMC Contractile Phenotype | Increased mRNA/protein levels of markers (Cnn1, Myh11, Sm22α, Acta2/α-SMA) [1] [2] | Effective negation of the DHC-induced increase in contractile phenotype marker expression [1] [2] |
| Key Upregulated Gene | Significant upregulation of spectrin alpha, erythrocytic 1 (Spta1) identified via RNA sequencing [1] [2] | N/A |
| Proposed Mechanism | DHC preserves the VSMC contractile phenotype through Spta1 [1] [2] | Spta1 knockdown confirms its essential role in the mechanism of action of DHC [1] [2] |
| In Vivo Correlation | Attenuated carotid artery atherosclerotic plaques in Apoe⁻/⁻ mice [1] [2] |
N/A |
Q1: What is the significance of Spta1 knockdown reversing the effects of DHC? This experiment is crucial for establishing a causal relationship. It moves beyond a simple correlation and demonstrates that the upregulation of Spta1 is not just associated with, but is functionally required for, DHC's ability to maintain the contractile phenotype in Vascular Smooth Muscle Cells (VSMCs). Without Spta1, DHC loses its effect [1] [2].
Q2: I am unfamiliar with Spta1. What is its typical function? The SPTA1 gene encodes a protein called α-spectrin, which is a vital structural component of the cytoskeleton, most famously in red blood cells where it is critical for maintaining cell shape and mechanical stability [3]. Mutations in SPTA1 are known to cause hereditary red blood cell disorders like spherocytosis and elliptocytosis [3] [4] [5]. Its identified role in VSMC phenotype is a more recent discovery.
Q3: What is the broader therapeutic implication of this DHC-Spta1 pathway? This research supports the potential use of DHC, and its source the traditional Chinese medicine Rhizoma Corydalis, in treating atherosclerotic cardiovascular disease. By preventing VSMCs from switching to a harmful "synthetic" state and promoting their healthy "contractile" state, DHC can help stabilize and reduce atherosclerotic plaques [1] [2].
If you are attempting to replicate the Spta1 knockdown experiment, consider the following potential issues and solutions:
Problem: Inefficient Spta1 Knockdown
Problem: No Change in Contractile Markers Post-Knockdown
Problem: Unexpected Cell Death or Morphology Changes
The following diagram visualizes the key experimental workflow and logical relationship established in the research.
The table below consolidates quantitative data from a primary study on DHC in a bleomycin-induced pulmonary fibrosis model [1].
| Experimental Model | DHC Dosage | Key Findings & Effects | Proposed Mechanism |
|---|---|---|---|
| In Vivo: BLM-induced PF mouse model | 5 mg/kg (L-DHC) & 10 mg/kg (H-DHC) [1] | ↓ Ashcroft score, ↓ Hydroxyproline content; H-DHC more effective. ↓ Fibronectin, Collagen I, α-SMA expression (histology/IF/WB). | Dependent on suppression of ER stress, leading to inhibition of the TGF-β/SMAD signaling pathway [1]. |
| Ex Vivo: Human Precision-Cut Lung Slices (hPCLS) | Information not specified [1] | ↓ Expression of fibrotic markers (Fibronectin, Collagen I, α-SMA) after fibrosis-inducing cocktail stimulation [1]. | Consistent with ER stress and TGF-β/SMAD pathway inhibition [1]. |
| In Vitro: Human Primary Pulmonary Fibroblasts (HPFs) | 10 μM [1] | Suppressed TGF-β1-induced fibroblast-to-myofibroblast transition (FMT); ↓ α-SMA expression. No significant effect on proliferation or migration [1]. | Dependent on suppression of ER stress. Inhibits TGF-β/SMAD signaling [1]. |
Here are answers to common experimental questions and solutions to potential issues.
Q1: What is the core mechanism by which DHC inhibits fibroblast activation? A: The primary mechanism involves modulating Endoplasmic Reticulum (ER) Stress. DHC treatment attenuates ER stress in activated fibroblasts, which in turn leads to the inhibition of the downstream TGF-β/SMAD signaling pathway, a central driver of fibrosis. This ultimately suppresses the transition of fibroblasts into collagen-producing myofibroblasts [1].
Q2: Why are my results showing no effect on fibroblast proliferation or migration? A: This is an expected finding. The primary anti-fibrotic effect of DHC is achieved through inhibiting fibroblast activation (phenotypic transition), not by affecting proliferation or migration. Your results align with the published data and confirm that DHC's mechanism is distinct from cytostatic or anti-migratory drugs [1].
Q3: My in vivo model isn't showing a strong therapeutic effect. What could be wrong? A: Consider these factors:
Q4: Are there other signaling pathways I should investigate alongside ER stress? A: Yes. While the core mechanism in lung fibroblasts involves ER stress/TGF-β/SMAD, DHC has known multi-target properties. In other cell types, it has been shown to inhibit the JAK1-STAT3 pathway (in chondrocytes) [2] and the TRAF6/NF-κB pathway (in cardiomyocytes) [3]. Investigating these in your specific context could provide a more comprehensive picture.
1. In Vivo Protocol: Evaluating DHC in a Bleomycin-Induced Pulmonary Fibrosis Model [1]
2. In Vitro Protocol: Testing DHC on Human Primary Pulmonary Fibroblasts (HPFs) [1]
The following diagrams illustrate the core mechanism of DHC and the key experimental workflow.
The table below synthesizes the key information found in the search results for each compound.
| Compound | Status & Primary Use | Key Findings from Search Results | Reported Mechanisms of Action (from Preclinical Studies) |
|---|---|---|---|
| Dehydrocorydaline (DHC) | Natural alkaloid; Preclinical research for pain, atherosclerosis, pulmonary fibrosis, and osteoarthritis [1] [2] [3]. | Analgesic effects in animal models (bone cancer, neuropathic, inflammatory pain) [1] [4]. Anti-fibrotic effects in lung tissue [3]. Protected vascular smooth muscle cell contractile phenotype [2]. | Modulates microglial polarization (M1/M2) in spinal cord [4]. Inhibits ER stress and TGF-β/SMAD signaling [3]. Increases Spta1 expression to maintain VSMC contractile phenotype [2]. |
| Gabapentin | Approved drug; First-line treatment for neuropathic pain [5]. | Effective for neuropathic pain and post-operative preemptive analgesia [5] [6]. | Binds to α2-δ subunit of voltage-gated calcium channels, reducing neurotransmitter release [6]. |
| Pregabalin | Approved drug; First-line treatment for neuropathic pain [5]. | Superior and faster pain relief vs. gabapentin in neuropathic pain meta-analysis [5]. Effective post-operative preemptive analgesia [6]. | Higher affinity for α2-δ subunit than gabapentin; also modulates GABA release [5]. |
To support your research, here are detailed methodologies from key preclinical studies on this compound.
Pain Models (Bone Cancer & Neuropathic Pain) [4]
Atherosclerosis Model [2]
Apoe−/− mice fed a Western diet, with carotid artery injury induced by cuff placement.Pulmonary Fibrosis Model [3]
The following diagram synthesizes the known mechanisms of action for this compound based on current preclinical evidence, highlighting the distinct pathways and potential for multi-target activity.
The diagram above illustrates that this compound appears to operate through multiple, distinct pathways compared to gabapentinoids. This presents a key research gap and a potential advantage.
To bridge the identified gaps, the following research directions could be valuable:
| Feature | Dehydrocorydaline (DHC) | Dexamethasone |
|---|---|---|
| Source & Type | Alkaloid from Corydalis yanhusuo (Traditional Chinese Medicine) [1] | Synthetic glucocorticoid [2] |
| Primary Molecular Target(s) | NF-κB pathway; ERK1/2 (MAPK) pathway [3] [4] | Glucocorticoid receptor [2] |
| Key Anti-inflammatory Mechanisms | - Inhibits NF-κB nuclear translocation [1]
For researchers to critically evaluate and build upon these findings, here is a deeper dive into the key experiments.
The following diagram outlines a standard protocol used to elucidate DHC's anti-inflammatory mechanism in immune cells, summarizing the methods from research [1] [3]:
The diagram below generalizes the design of in vivo studies used to quantify dexamethasone's potent anti-inflammatory and immunosuppressive effects [6] [7]:
The evidence positions DHC as a promising candidate for future therapeutic development, whereas dexamethasone is a powerful but double-edged sword in clinical use.
The table below summarizes the core mechanisms and primary effects of dehydrocorydaline and ischemic preconditioning.
| Feature | This compound (DHC) | Ischemic Preconditioning (IPRE) |
|---|---|---|
| Core Mechanism | Active alkaloid from Corydalis yanhusuo; drug intervention [1] [2] | Endogenous adaptive response; procedure-based [3] |
| Primary Signaling Pathways | FoxO signaling pathway [1], TRAF6/NF-κB pathway [4] | RISK (e.g., AKT, ERK1/2) and SAFE (e.g., STAT3) pathways [3] |
| Key Molecular Targets | ↑ p-FOXO1A, p-MDM2; ↓ Bax/Bcl-2 ratio, cleaved-caspases [1]; ↓ TRAF6, p-NF-κB p65 [4] | ↑ p-STAT3/STAT3 ratio (effect varies with condition) [3] |
| Primary Effects | Anti-apoptotic, Antioxidant, Anti-inflammatory [1] [4] | Limits infarct size, enhances cell survival [3] |
The table below compares the experimental models, key findings, and the status of both interventions.
| Aspect | This compound (DHC) | Ischemic Preconditioning (IPRE) |
|---|---|---|
| In Vivo Models | Mouse MIRI model (LAD ligation) [1]; Mouse sepsis model (E. coli injection) [4] | Rat I/R injury model (Langendorff perfused heart) [3] |
| In Vitro Models | H9c2 cardiomyocytes (Hypoxia/Reoxygenation) [1] | Not typically conducted in isolated cells |
| Key Efficacy Findings | ↓ Infarct size, ↓ cTnI & LDH levels, ↑ LVEF & FS [1]; ↑ Mouse survival, ↓ apoptosis, ↓ inflammation [4] | ↓ Infarct size (preserved in chronic kidney disease) [3] |
| Research Status | Promising pre-clinical drug candidate [1] [4] | Established endogenous phenomenon; clinical equivalent (pre-infarction angina) [3] |
To assist in evaluating the experimental evidence, here is a detailed breakdown of the key methodologies used in the cited studies.
The diagrams below, generated using Graphviz, illustrate the core molecular mechanisms identified in the search results.
| Regulator Name | Type / Origin | Primary Molecular Target / Pathway | Key Experimental Findings | Proposed Therapeutic Potential |
|---|
| Dehydrocorydaline (DHC) [1] [2] | Alkaloid (from Rhizoma Corydalis) | Upregulates Spta1 (Spectrin alpha, erythrocytic 1) | • ↑ Contractile markers (α-SMA, SM-MHC, Calponin, SM22α) in rat VSMCs [1] • Inhibited PDGF-BB-induced VSMC proliferation & migration [1] • Reduced plaque size & macrophage infiltration in Apoe-/- mice [1] | Atherosclerosis [1] [2] | | COMP [3] | Extracellular Matrix Protein | Interacts with Prohibitin 2 in mitochondria | • Maintains mitochondrial OXPHOS [3] • COMP deficiency → VSMC dedifferentiation & ↑ neointima formation in injured rat carotid arteries [3] | Vascular restenosis, Atherosclerosis [3] | | KLF4 [4] | Transcription Factor | Binds GC elements near CArG boxes; promotes dedifferentiation | • Induced by PDGF; key driver of phenotypic switching [4] • Knockdown prevents downregulation of contractile markers [4] | Intimal hyperplasia, Atherosclerosis [4] | | TET2 [4] | Epigenetic Regulator | DNA demethylation; acts upstream of MYOCD/SRF and KLF4 | • Influences chromatin accessibility at contractile/synthetic gene promoters [4] | Atherosclerosis [4] | | MiR-143/-145 [4] [5] | MicroRNA | Post-transcriptional regulation; targets KLF4, MYOCD | • Drives transition to differentiated phenotype [5] • Controls vascular neointimal lesion formation [4] | Proliferative vascular diseases [4] |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.
The following diagram synthesizes the core mechanisms by which DHC and other key regulators influence VSMC phenotypic switching, helping to illustrate both the common pathways and unique targets.
This diagram illustrates the complex regulatory network where DHC, COMP, and miR-145 work through distinct primary targets to promote the contractile phenotype, often converging on the suppression of key dedifferentiation drivers like KLF4.